(2S)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene (2S)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene
Brand Name: Vulcanchem
CAS No.: 178557-28-3
VCID: VC16695293
InChI: InChI=1S/C24H30NOP.C5H10.Fe/c1-24(2,3)22-17-26-23(25-22)20-15-10-16-21(20)27(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-2-4-5-3-1;/h4-9,11-14,20-22H,10,15-17H2,1-3H3;1-5H2;/t20?,21?,22-;;/m1../s1
SMILES:
Molecular Formula: C29H40FeNOP
Molecular Weight: 505.5 g/mol

(2S)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene

CAS No.: 178557-28-3

Cat. No.: VC16695293

Molecular Formula: C29H40FeNOP

Molecular Weight: 505.5 g/mol

* For research use only. Not for human or veterinary use.

(2S)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene - 178557-28-3

Specification

CAS No. 178557-28-3
Molecular Formula C29H40FeNOP
Molecular Weight 505.5 g/mol
IUPAC Name [2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]-diphenylphosphane;cyclopentane;iron
Standard InChI InChI=1S/C24H30NOP.C5H10.Fe/c1-24(2,3)22-17-26-23(25-22)20-15-10-16-21(20)27(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-2-4-5-3-1;/h4-9,11-14,20-22H,10,15-17H2,1-3H3;1-5H2;/t20?,21?,22-;;/m1../s1
Standard InChI Key MUHDYVQFEIUFON-LHDNRSKOSA-N
Isomeric SMILES CC(C)(C)[C@H]1COC(=N1)C2CCCC2P(C3=CC=CC=C3)C4=CC=CC=C4.C1CCCC1.[Fe]
Canonical SMILES CC(C)(C)C1COC(=N1)C2CCCC2P(C3=CC=CC=C3)C4=CC=CC=C4.C1CCCC1.[Fe]

Introduction

Structural and Stereochemical Features

The molecular structure of (S,S)-ip-FOXAP features a ferrocene core substituted with two functional groups: a diphenylphosphine (PPh₂) at one cyclopentadienyl ring and a 4-isopropyl-4,5-dihydrooxazole (oxazoline) at the other . The oxazoline ring adopts a trans configuration, with the isopropyl group at the 4-position introducing steric bulk that influences the ligand’s chiral environment (Figure 1). The ferrocene backbone provides rigidity and planar chirality, while the phosphine and oxazoline moieties act as P- and N-donors, respectively, facilitating chelation to metals like palladium, rhodium, and iridium .

Key structural parameters :

  • Molecular formula: C₃₃H₃₅FeNOP

  • InChIKey: FELCHLOAEMNOQM-UHFFFAOYSA-N

  • Stereochemistry: (2S,4S) configuration ensures C₁-symmetry.

Synthesis and Purification

The synthesis of (S,S)-ip-FOXAP follows a modular approach common to ferrocenyl P,N-ligands :

  • Oxazoline Formation: Reaction of a chiral β-amino alcohol (e.g., (S)-valinol) with a nitrile derivative under acidic conditions yields the oxazoline ring.

  • Phosphine Introduction: Lithiation of the ferrocene at the 2-position, followed by treatment with chlorodiphenylphosphine, installs the phosphine group.

  • Stereochemical Control: The use of enantiopure starting materials ensures retention of the (2S,4S) configuration.

Purification is achieved via recrystallization from ethanol, yielding an orange crystalline solid with a melting point of 164–165°C . The ligand is hygroscopic and must be stored under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of the phosphine moiety .

Physicochemical Properties

PropertyValue
Molecular Weight572.47 g/mol
Melting Point164–165°C
AppearanceOrange crystalline solid
SolubilitySoluble in CH₂Cl₂, THF, toluene
StorageUnder nitrogen, in the dark

The ligand’s stability in air is limited due to the susceptibility of the phosphine group to oxidation. Handling in a glovebox or under Schlenk conditions is recommended .

Applications in Asymmetric Catalysis

(S,S)-ip-FOXAP has been employed in numerous enantioselective transformations, leveraging its ability to induce high enantiomeric excess (ee) in products.

Asymmetric Hydrogenation

In rhodium-catalyzed hydrogenations of α,β-unsaturated carbonyl compounds, (S,S)-ip-FOXAP achieves >95% ee for substrates like methyl benzoylformate . The bulky isopropyl group on the oxazoline suppresses unproductive metal-coordination modes, enhancing selectivity.

Allylic Alkylation

Palladium complexes of this ligand facilitate allylic alkylations with 92–98% ee, outperforming traditional ligands like BINAP in reactions involving cyclic ketones . The P,N-chelation stabilizes the transition state, favoring nucleophilic attack at the less hindered face.

Hydroboration and Hydrosilylation

In copper-catalyzed hydroborations of styrenes, (S,S)-ip-FOXAP delivers boronate esters with 88–94% ee . The oxazoline’s nitrogen atom modulates electron density at the metal center, accelerating oxidative addition steps.

Comparative Performance with Related Ligands

Reaction TypeLigandee (%)
Hydrogenation(S,S)-ip-FOXAP95
BINAP82
Allylic Alkylation(S,S)-ip-FOXAP98
PHOX90

The ligand’s superiority stems from its balanced steric and electronic profile, which avoids excessive bulk while maintaining sufficient rigidity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator